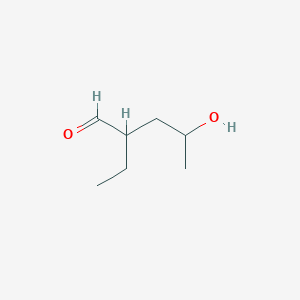
2-Ethyl-4-hydroxypentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-hydroxypentanal is an organic compound with the molecular formula C7H14O2. It is a type of aldehyde, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2-ethylbutanal and formaldehyde under basic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products Formed
Oxidation: 2-Ethyl-4-hydroxypentanoic acid.
Reduction: 2-Ethyl-4-hydroxypentanol.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
2-Ethyl-4-hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-hydroxypentanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-4-hydroxyhexanal
- 2-Methyl-4-hydroxypentanal
- 2-Ethyl-3-hydroxypentanal
Uniqueness
2-Ethyl-4-hydroxypentanal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific contexts.
Propriétés
Numéro CAS |
61103-73-9 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-ethyl-4-hydroxypentanal |
InChI |
InChI=1S/C7H14O2/c1-3-7(5-8)4-6(2)9/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
GSZIPRVFMGBRLY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


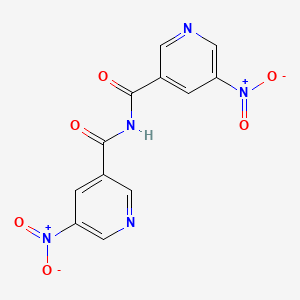
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)

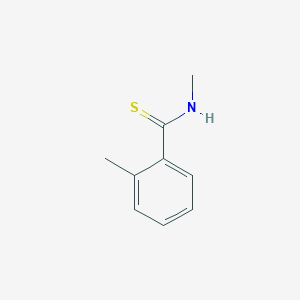
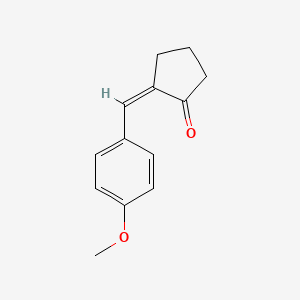
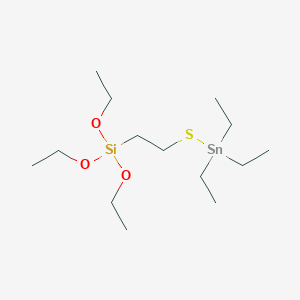




![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)



